molecular formula C18H17ClN2O4S B2901142 N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 912762-69-7

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No. B2901142
M. Wt: 392.85
InChI Key: ORHWQDRXESEOSY-UHFFFAOYSA-N
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Description

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide, also known as CMTB, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMTB belongs to the class of benzothiazole derivatives, which have been reported to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide involves the reaction of 6-chloro-4-methyl-1,3-benzothiazole-2-amine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base to form the desired product.

Starting Materials
6-chloro-4-methyl-1,3-benzothiazole-2-amine, 3,4,5-trimethoxybenzoyl chloride, Base (e.g. triethylamine, pyridine)

Reaction
Step 1: Dissolve 6-chloro-4-methyl-1,3-benzothiazole-2-amine in a suitable solvent (e.g. dichloromethane, chloroform)., Step 2: Add a base (e.g. triethylamine, pyridine) to the reaction mixture to deprotonate the amine group., Step 3: Slowly add 3,4,5-trimethoxybenzoyl chloride to the reaction mixture while stirring at room temperature., Step 4: Allow the reaction mixture to stir at room temperature for several hours., Step 5: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate, dichloromethane)., Step 6: Purify the product by column chromatography or recrystallization.

Mechanism Of Action

The mechanism of action of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to involve multiple pathways. In cancer cells, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been reported to induce apoptosis by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins. Moreover, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been shown to inhibit the cell cycle progression by downregulating the cyclin-dependent kinases and upregulating the cyclin-dependent kinase inhibitors. In inflammation, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are key signaling pathways involved in the production of pro-inflammatory cytokines and chemokines.

Biochemical And Physiological Effects

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been reported to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. In cancer cells, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In inflammation, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been reported to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. Moreover, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been shown to protect against neuronal damage and improve cognitive function in neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and diverse biological activities. However, there are also some limitations to using N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide in lab experiments, such as its potential toxicity and limited availability.

Future Directions

There are several future directions for N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide research, including exploring its potential therapeutic applications in other diseases, investigating its mechanism of action, and developing more potent derivatives. Moreover, the development of new synthetic methods for N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide and its derivatives could lead to the discovery of novel compounds with enhanced biological activities.
Conclusion:
In conclusion, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. The synthesis method of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide involves a multi-step process that results in high yield and purity. N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been reported to exhibit diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. However, there are also some limitations to using N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide in lab experiments, such as its potential toxicity and limited availability. The future directions for N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide research include exploring its potential therapeutic applications in other diseases, investigating its mechanism of action, and developing more potent derivatives.

Scientific Research Applications

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been reported to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been shown to protect against neuronal damage and improve cognitive function.

properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c1-9-5-11(19)8-14-15(9)20-18(26-14)21-17(22)10-6-12(23-2)16(25-4)13(7-10)24-3/h5-8H,1-4H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHWQDRXESEOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide

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